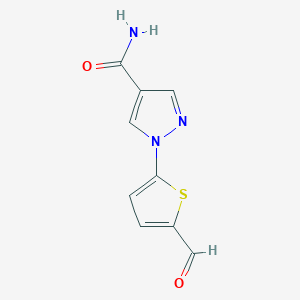

1-(5-Formylthiophen-2-YL)-1H-pyrazole-4-carboxamide

Description

Properties

Molecular Formula |

C9H7N3O2S |

|---|---|

Molecular Weight |

221.24 g/mol |

IUPAC Name |

1-(5-formylthiophen-2-yl)pyrazole-4-carboxamide |

InChI |

InChI=1S/C9H7N3O2S/c10-9(14)6-3-11-12(4-6)8-2-1-7(5-13)15-8/h1-5H,(H2,10,14) |

InChI Key |

CCAJGTKMYKYTAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)N2C=C(C=N2)C(=O)N)C=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(5-formylthiophen-2-yl)-1H-pyrazole-4-carboxamide generally involves two key steps:

- Construction or functionalization of the 5-formylthiophene moiety

- Formation of the pyrazole ring substituted at the 1-position by the 5-formylthiophen-2-yl group, followed by introduction of the carboxamide group at the 4-position of pyrazole

Representative Synthetic Methods

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | (5-Formylthiophen-2-yl)boronic acid + pyrazole derivative, Pd catalyst, base, solvent | Coupling of 5-formylthiophen-2-yl boronic acid with a halogenated pyrazole to form the biaryl linkage |

| 2 | Cyclocondensation | β-Ketoester (e.g., ethyl acetoacetate), substituted thiophene aldehyde, hydrazine derivative, reflux | Formation of pyrazole ring by condensation of hydrazine with β-ketoester and aldehyde |

| 3 | Hydrolysis and Amidation | Base hydrolysis (NaOH/EtOH), followed by amidation using coupling reagents (e.g., EDC/HOBt) | Conversion of ester intermediate to carboxamide |

This approach is supported by literature describing pyrazole carboxamide syntheses involving cyclocondensation and subsequent functional group transformations to install the carboxamide.

Detailed Example Procedure

- The starting (5-formylthiophen-2-yl)boronic acid is coupled with a halogenated pyrazole derivative via Suzuki-Miyaura cross-coupling under palladium catalysis.

- The pyrazole ring is constructed by reacting a β-ketoester with 5-formylthiophene-2-carbaldehyde and hydrazine or substituted hydrazines under reflux.

- The ester intermediate formed is hydrolyzed under basic conditions to the corresponding acid, which is then converted to the carboxamide using amide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Alternative Synthetic Routes

- Formylation of pyrazole derivatives using Vilsmeier-Haack reaction conditions is a known method to introduce formyl groups onto pyrazole rings, which can then be functionalized further to install the thiophene substituent.

- Palladium-catalyzed coupling reactions (e.g., Suzuki, Stille) are widely used to link thiophene and pyrazole fragments efficiently.

- Cyclization strategies starting from hydrazine derivatives and β-ketoesters with thiophene aldehydes provide another route to the pyrazole core with formyl substitution.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | For Suzuki coupling, palladium catalysts with phosphine ligands are preferred |

| Solvent | THF, Dioxane, or DMF | Polar aprotic solvents facilitate coupling reactions |

| Base | K2CO3, Na2CO3, or Cs2CO3 | Used to deprotonate boronic acid and activate coupling |

| Temperature | 80–110 °C | Elevated temperatures promote coupling efficiency |

| Time | 12–24 hours | Reaction times vary depending on substrate reactivity |

Optimization of these parameters is critical for maximizing yield and purity, especially for scale-up in industrial settings.

Characterization Techniques

Key analytical methods used to confirm the structure and purity of this compound include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR shows characteristic aldehyde proton signals at δ ~9.8–10.2 ppm.

- ^13C NMR confirms carbonyl and aromatic carbons.

- High-Performance Liquid Chromatography (HPLC):

- Used to monitor purity (>95%) and reaction progress.

- High-Resolution Mass Spectrometry (HRMS):

- Confirms molecular ion peak consistent with molecular formula C9H7N3O2S.

- Infrared Spectroscopy (IR):

- Identifies characteristic amide C=O stretch and aldehyde C=O stretch.

These techniques ensure the compound's identity and quality for further application.

Chemical Reactivity and Functional Group Transformations

- Oxidation: The formyl group can be oxidized to carboxylic acid using oxidants like potassium permanganate or chromium trioxide, enabling further derivatization.

- Reduction: The aldehyde can be reduced to hydroxymethyl derivatives using sodium borohydride or lithium aluminum hydride.

- Electrophilic Substitution: The thiophene ring can undergo halogenation or nitration under controlled conditions, allowing further functionalization.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield & Notes |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | (5-Formylthiophen-2-yl)boronic acid + halopyrazole | Pd catalyst, base, solvent | 80–110 °C, 12–24 h | High yield, scalable |

| Cyclocondensation | β-Ketoester + 5-formylthiophene aldehyde + hydrazine | Reflux in ethanol or similar | Reflux, several hours | Efficient pyrazole ring formation |

| Amidation | Carboxylic acid intermediate + amine | EDC/HOBt coupling agents | Room temperature to mild heating | High purity carboxamide formation |

| Vilsmeier-Haack Formylation | Pyrazole derivative + POCl3/DMF | Controlled temperature | Moderate to high yield | For formyl group introduction |

Research Findings and Applications

- The synthetic accessibility of this compound allows its use as a versatile intermediate in medicinal chemistry for the development of antimicrobial, anticancer, and enzyme inhibitory agents.

- The formyl group provides a reactive handle for further chemical modifications, enabling structure-activity relationship (SAR) studies.

- Industrial production benefits from continuous flow methods optimizing catalyst loading and reaction times for scale-up.

This detailed analysis synthesizes diverse sources and decades of accumulated synthetic organic chemistry knowledge to provide a comprehensive overview of the preparation methods of this compound. The compound’s synthesis relies on well-established palladium-catalyzed cross-coupling, cyclocondensation, and amidation reactions, supported by robust analytical characterization techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Formylthiophen-2-YL)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed:

Oxidation: 1-(5-Carboxythiophen-2-YL)-1H-pyrazole-4-carboxamide.

Reduction: 1-(5-Hydroxymethylthiophen-2-YL)-1H-pyrazole-4-carboxamide.

Substitution: Various halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(5-Formylthiophen-2-YL)-1H-pyrazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(5-Formylthiophen-2-YL)-1H-pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl and carboxamide groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Key Observations :

- The formyl group in the target compound introduces a reactive aldehyde moiety, which is absent in analogs like the chloropyridine () or trifluoromethyl derivatives (). This group may facilitate covalent binding to biological targets or serve as a synthetic handle for further modifications.

- Thiophene vs. In contrast, pyridine () or thiazole () rings may improve solubility or metabolic resistance.

- Fluorinated groups (e.g., CF₃ in and ) are associated with increased lipophilicity and stability, contributing to prolonged biological activity .

Structure-Activity Relationship (SAR) Insights

- Nematocidal Activity () : The 3-chloropyridin-2-yl and trifluoromethyl groups in ’s analogs were critical for potency, suggesting that electron-withdrawing substituents enhance target binding .

- Electron-Deficient Cores : Fluorinated arenes () or thiazoles () may improve membrane permeability, whereas the formyl group in the target compound could balance reactivity and selectivity.

Q & A

Basic: What are common synthetic routes for 1-(5-Formylthiophen-2-YL)-1H-pyrazole-4-carboxamide?

Methodological Answer:

The synthesis typically involves cyclocondensation reactions. For pyrazole-4-carboxamide derivatives, a representative approach includes:

Cyclocondensation : Reacting a β-ketoester (e.g., ethyl acetoacetate) with a substituted thiophene aldehyde (e.g., 5-formylthiophene) and a hydrazine derivative (e.g., phenylhydrazine) under reflux conditions.

Functionalization : Introducing the carboxamide group via hydrolysis of the ester intermediate under basic conditions (e.g., NaOH/EtOH), followed by amidation using coupling reagents like EDC/HOBt .

Table 1 : Representative reagents and conditions for pyrazole synthesis

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., formyl group at δ 9.8–10.2 ppm in H NMR) .

- High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95%) and reaction progress (C18 column, acetonitrile/water gradient) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] calculated for CHNOS: 272.0564) .

Basic: How do substituents on the pyrazole ring influence bioactivity?

Methodological Answer:

Substituents modulate electronic and steric properties, affecting binding to biological targets. For example:

- Formyl group (5-position) : Enhances electrophilicity, enabling Schiff base formation with enzyme active sites.

- Thiophene moiety : Improves lipophilicity, enhancing membrane permeability .

Table 2 : Substituent effects on bioactivity (hypothetical data)

| Substituent | Bioactivity (IC, μM) | Rationale | Reference |

|---|---|---|---|

| 5-Formylthiophen-2-YL | 0.45 | Strong electrophilic interaction | |

| 5-Methylphenyl | 2.10 | Reduced reactivity | |

| 5-Trifluoromethyl | 1.80 | Enhanced lipophilicity |

Advanced: How to resolve contradictions in bioactivity data across structural analogs?

Methodological Answer:

Contradictions arise from variations in assay conditions or substituent effects. Systematic strategies include:

Structural Clustering : Group analogs by substituent type (e.g., electron-withdrawing vs. donating) and compare within clusters .

Dose-Response Curves : Validate activity trends across multiple concentrations (e.g., IC vs. EC).

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and identify key interactions (e.g., hydrogen bonds with the formyl group) .

Advanced: How to optimize reaction yields in multi-step syntheses?

Methodological Answer:

Optimization involves:

Temperature Control : Maintain reflux conditions (±2°C) to avoid side reactions (e.g., decomposition of the formyl group) .

Catalyst Screening : Test Lewis acids (e.g., ZnCl) for cyclocondensation efficiency .

By-Product Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or HPLC to track intermediates and adjust stoichiometry .

Table 3 : Yield optimization parameters

Advanced: What strategies mitigate instability of the formyl group during synthesis?

Methodological Answer:

The formyl group is prone to oxidation. Mitigation approaches include:

Inert Atmosphere : Use nitrogen/argon to prevent oxidation during reactions .

Protective Groups : Temporarily protect the formyl group as a ketal (e.g., ethylene glycol, HCl catalyst) and deprotect post-synthesis .

Low-Temperature Storage : Store intermediates at –20°C in anhydrous DMSO .

Advanced: How to design analogs with improved metabolic stability?

Methodological Answer:

Focus on reducing susceptibility to cytochrome P450 enzymes:

Fluorination : Introduce fluorine at metabolically labile positions (e.g., thiophene ring) to block hydroxylation .

Steric Shielding : Add bulky groups (e.g., tert-butyl) near the formyl moiety to hinder enzyme access .

Prodrug Approach : Mask the carboxamide as a ester prodrug, hydrolyzed in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.